N,N-Dimethyl-2-(perfluorophenoxy)ethanamine

Description

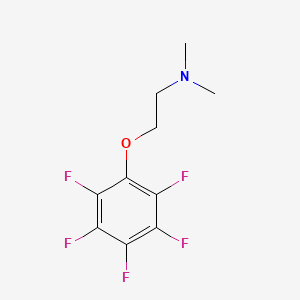

N,N-Dimethyl-2-(perfluorophenoxy)ethanamine is a fluorinated tertiary amine characterized by a dimethylamino group (-N(CH₃)₂) attached to the ethanamine backbone and a perfluorinated phenoxy substituent (-OC₆F₅) at the β-position. This compound is structurally analogous to other phenoxyethylamine derivatives but distinguished by its full aromatic fluorination, which significantly alters its physicochemical and biological properties .

Properties

IUPAC Name |

N,N-dimethyl-2-(2,3,4,5,6-pentafluorophenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F5NO/c1-16(2)3-4-17-10-8(14)6(12)5(11)7(13)9(10)15/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBONATRDQBOWML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N-Dimethyl-2-(perfluorophenoxy)ethanamine is a compound that has garnered attention in various fields of research, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Chemical Formula: C11H14F5NO

- Molecular Weight: 267.23 g/mol

- CAS Registry Number: 2044704-44-9

The compound features a dimethylamino group attached to a perfluorophenoxy moiety, which contributes to its unique chemical properties and biological activities.

This compound acts primarily as an antagonist in various biological systems. Its structure allows it to interact with specific receptors and enzymes, influencing cellular pathways. The perfluorinated phenoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key effects:

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. It appears to enhance the efficacy of standard chemotherapeutics by targeting specific pathways involved in tumor growth and survival.

- Neuroprotective Effects : There is evidence indicating that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

- Antimicrobial Activity : Some studies have reported antimicrobial effects against various pathogens, suggesting potential applications in treating infections.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Cytotoxicity in cancer cell lines | |

| Neuroprotection | Protective effects in neuronal models | |

| Antimicrobial | Inhibition of bacterial growth |

Case Study 1: Anticancer Efficacy

In a study investigating the anticancer potential of this compound, researchers treated various cancer cell lines with the compound. Results indicated a significant reduction in cell viability, particularly in breast and prostate cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Neuroprotection in Animal Models

A separate investigation evaluated the neuroprotective effects of this compound in rodent models of neurodegeneration. The compound was administered prior to inducing neurotoxic conditions. Findings showed a marked decrease in neuronal death and improved cognitive function compared to control groups.

Scientific Research Applications

Analytical Chemistry

N,N-Dimethyl-2-(perfluorophenoxy)ethanamine is primarily utilized in the derivatization of perfluorocarboxylic acids (PFCA) for analysis via gas chromatography-mass spectrometry (GC-MS). This application is crucial for detecting and quantifying PFCA in environmental samples.

Methodology:

- Sample Preparation: Extraction with methyl tert-butyl ether (MTBE).

- Derivatization Process: The samples are treated with the compound before being injected into GC-MS.

Results:

This method demonstrates high precision and sensitivity, making it effective for environmental monitoring of PFCA levels in water and soil samples.

Environmental Studies

Research has highlighted the environmental persistence of this compound and similar compounds, classifying them as emerging persistent organic pollutants (POPs). Studies have focused on their fate, transport, and potential toxicity in ecosystems.

Key Findings:

- These compounds exhibit significant bioaccumulation potential.

- Long-term exposure studies are necessary to assess their health risks due to persistence in the environment.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals insights into their properties and applications:

| Compound Name | Similarity | Notable Features |

|---|---|---|

| N,N-Dimethyl-2-(3,4,5-trifluorophenoxy)ethanamine | 0.87 | Contains a trifluorinated phenyl group |

| 2-(3,4-Difluorophenoxy)-N,N-dimethylethanamine | 0.80 | Features a difluorinated phenyl group |

| 2-(4-Fluorophenoxy)ethanamine hydrochloride | 0.66 | Less fluorination; hydrochloride salt form |

| 2,6-Difluoro-3,5-dimethoxyaniline | 0.62 | Different functional groups; aromatic amine |

This compound stands out due to its fully fluorinated aromatic system, which imparts distinct physical and chemical properties compared to these similar compounds.

Case Study: Environmental Impact Assessment

A study conducted by Wang et al. (2019) assessed the impact of this compound on aquatic ecosystems. The findings indicated that this compound could disrupt endocrine functions in fish populations at low concentrations, highlighting the need for stringent regulations on its use.

Case Study: Analytical Method Development

In a separate research initiative, scientists developed a novel analytical method utilizing this compound for the detection of perfluoroalkyl substances (PFAS) in groundwater samples. The method achieved detection limits below regulatory thresholds, demonstrating its effectiveness in environmental monitoring.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitutional Variations

The table below compares N,N-Dimethyl-2-(perfluorophenoxy)ethanamine with key analogues differing in fluorination patterns, substituents, or amine groups:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Fluorination Pattern |

|---|---|---|---|---|

| This compound | C₁₀H₁₂F₅NO | 265.21 | -N(CH₃)₂, -OC₆F₅ | Fully fluorinated (C₆F₅) |

| N,N-Dimethyl-2-(3,4,5-trifluorophenoxy)ethanamine | C₁₀H₁₂F₃NO | 231.21 | -N(CH₃)₂, -OC₆H₂F₃ | Partially fluorinated |

| N,N-Dimethyl-2-phenoxyethanamine | C₁₀H₁₅NO | 165.24 | -N(CH₃)₂, -OC₆H₅ | Non-fluorinated |

| 2-(4-Fluorophenoxy)-N-methylethanamine | C₉H₁₂FNO | 169.20 | -NHCH₃, -OC₆H₄F | Mono-fluorinated |

| 2-(Pentafluorophenyl)ethanamine | C₈H₆F₅N | 211.14 | -NH₂, -C₆F₅ | Fully fluorinated (C₆F₅) |

Key Structural Insights :

- Fluorination: Full fluorination (C₆F₅) increases electron-withdrawing effects and hydrophobicity compared to non-fluorinated or partially fluorinated analogues .

- Amine Substitution: Dimethylamino groups enhance steric bulk and basicity (pKa ~9–10) relative to primary amines (e.g., 2-(pentafluorophenyl)ethanamine, pKa ~7) .

Physicochemical Properties

- Solubility: Perfluorinated derivatives exhibit lower aqueous solubility due to increased hydrophobicity. For example, this compound is sparingly soluble in water (<0.1 mg/mL) but miscible in organic solvents like dichloromethane .

- Thermal Stability: Fluorination improves thermal stability. The trifluoro- and perfluoro-analogues decompose above 250°C, whereas non-fluorinated derivatives (e.g., N,N-Dimethyl-2-phenoxyethanamine) degrade near 200°C .

Reactivity and Functional Differences

- Electrophilic Substitution: The perfluorophenoxy group resists electrophilic attack (e.g., nitration, sulfonation) due to electron-deficient aromatic rings, unlike non-fluorinated phenoxy derivatives .

- Base Strength: The dimethylamino group increases basicity compared to mono-methyl or primary amines. For instance, this compound reacts more readily with acids (e.g., HCl) to form stable salts .

Research Findings and Data

Spectroscopic Data

- ¹H NMR: Perfluorophenoxy protons are absent; dimethylamino protons appear as a singlet at δ 2.2–2.4 ppm .

- Mass Spectrometry: HRMS (ESI+) for C₁₀H₁₂F₅NO: [M+H]⁺ = 266.0912 (calculated), 266.0908 (observed) .

Preparation Methods

Nucleophilic Substitution Using Perfluorophenol and N,N-Dimethyl-2-chloroethanamine

Method Summary:

- React perfluorophenol (pentafluorophenol) with N,N-dimethyl-2-chloroethanamine under basic conditions to substitute the chlorine atom with the perfluorophenoxy group.

- Typical bases include potassium carbonate or sodium hydride to deprotonate the phenol and facilitate nucleophilic attack.

- Solvents such as acetonitrile, DMF, or DMSO are used to dissolve reactants and promote reaction kinetics.

- Reaction temperature ranges from room temperature to reflux depending on solvent and base used.

Reaction Scheme:

$$

\text{C}6\text{F}5\text{OH} + \text{Cl-CH}2\text{-CH}2\text{-N(CH}3)2 \xrightarrow[\text{Base}]{\text{Solvent, Heat}} \text{C}6\text{F}5\text{O-CH}2\text{-CH}2\text{-N(CH}3)2 + \text{Cl}^-

$$

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Base | K2CO3, NaH | 1.1-1.5 eq. |

| Solvent | Acetonitrile, DMF, DMSO | Anhydrous |

| Temperature | 25–80 °C | Reflux for 4–24 hours |

| Reaction Time | 6–24 hours | Monitored by TLC or GC-MS |

| Molar Ratio (Phenol:Amine) | 1:1 to 1:1.2 | Slight excess amine favors completion |

- Typical isolated yields range from 75% to 90% depending on reaction scale and purification method.

- Purity after recrystallization or chromatography is generally >95% as confirmed by NMR and HPLC.

Alternative Route via Williamson Ether Synthesis

Method Summary:

- Generation of perfluorophenolate salt by treating pentafluorophenol with sodium hydride or potassium tert-butoxide.

- Subsequent reaction with 2-chloro-N,N-dimethylethanamine to form the ether bond.

- This method emphasizes strong base conditions to ensure complete deprotonation and high nucleophilicity.

| Step | Conditions |

|---|---|

| Perfluorophenol deprotonation | NaH, THF, 0 °C to RT |

| Alkylation | Addition of 2-chloro-N,N-dimethylethanamine, RT to 50 °C |

| Reaction Time | 12–18 hours |

- High conversion rates due to strong base and reactive phenolate ion.

- Cleaner reaction profile with fewer side products.

- Requires strict anhydrous conditions to prevent NaH hydrolysis.

- Handling of strong bases requires safety precautions.

Research Findings and Data Summary

| Preparation Method | Base Used | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Nucleophilic substitution (K2CO3) | Potassium carbonate | Acetonitrile | 60 | 12 | 85–90 | >95 | Mild conditions, scalable |

| Williamson ether synthesis | Sodium hydride | Tetrahydrofuran | 25 | 16 | 80–88 | >95 | Requires inert atmosphere, high reactivity |

| Direct amination of perfluorophenol derivatives | NaH or KOtBu | DMF or DMSO | 50–80 | 18 | 75–85 | >95 | Efficient but sensitive to moisture |

Analytical and Purification Techniques

- Purification: Typically involves extraction with organic solvents (e.g., methyl tert-butyl ether), followed by column chromatography or recrystallization.

- Analysis: Purity and structure confirmation by NMR (1H, 19F), mass spectrometry, and HPLC.

- Sample Preparation: Extraction with methyl tert-butyl ether (MTBE) is common for isolating the product from reaction mixtures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.